3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a pyrrolidine ring fused to a quinazoline core with a thione group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thione group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins, thereby altering their function. The pyrrolidine ring and quinazoline core contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione.
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-sulfone: Contains a sulfone group instead of a thione.
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-amine: Features an amine group at the 2-position.
Uniqueness
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C12H15N3S/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16) |
InChI Key |
KPJBTMBDMDVDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.